molecular formula C13H14N2 B1198336 N'-Benzyl-N'-methyl-2-aminopyridine CAS No. 20173-75-5

N'-Benzyl-N'-methyl-2-aminopyridine

Cat. No. B1198336
CAS RN: 20173-75-5
M. Wt: 198.26 g/mol
InChI Key: RVIFMDAMYNWNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Phenylmethyl)-N-methyl-2-pyridinamine is an aromatic amine.

Scientific Research Applications

Electrophilic Benzylation

  • Electrophilic benzylation of the 2-aminopyridine ring, including derivatives like N'-Benzyl-N'-methyl-2-aminopyridine, results in products like 2-amino-3- or 5-benzylpyridines. This process supports an electrophilic mechanism for the reaction, showing the versatility of 2-aminopyridines in chemical synthesis (Kowalski, 1991).

Thermolysis and Electrophilic Substitution

  • A study on the thermolysis of N-benzyl derivatives of 2-aminopyridines showed the rearrangement of N-annular benzyl substituents into N-exocyclic derivatives. This research provides insight into the reactivity of 2-aminopyridine systems and their reaction with electrophilic agents (Kowalski, 2010).

Benzoylation Mechanisms

  • Studies on the benzoylation of 2-aminopyridine show that reaction with benzoyl chloride yields monobenzoyl derivatives by direct reaction on the exocyclic nitrogen. This research contributes to understanding the chemical behavior of 2-aminopyridine in the presence of benzoyl chloride (Deady & Stillman, 1979).

Novel Synthesis Methods

  • Novel processes for the synthesis of 2-aminopyridines, including copper-catalyzed cyclization of oxime esters, have been developed, highlighting the potential for innovative synthesis routes of compounds like N'-Benzyl-N'-methyl-2-aminopyridine (蔡忠建 et al., 2014).

Piperidine Synthesis

  • Research into the preparation of trisubstituted piperidines explores the use of N-benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acids, for cyclization reactions. This work demonstrates the application of 2-aminopyridine derivatives in complex organic synthesis (Laschat et al., 1996).

Aryloxylation of Benzamides

  • Copper-mediated selective mono- or diaryloxylation of benzamides using 2-aminopyridine 1-oxide as a directing group offers a direct pathway for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).

C−H Oxidation Catalysis

  • Chiral Mn‐aminopyridine complexes have been used to catalyze the benzylic C−H oxidation of arylalkanes, demonstrating the role of 2-aminopyridines in enantioselective catalysis (Talsi et al., 2017).

properties

CAS RN

20173-75-5

Product Name

N'-Benzyl-N'-methyl-2-aminopyridine

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

N-benzyl-N-methylpyridin-2-amine

InChI

InChI=1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

RVIFMDAMYNWNJV-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=N2

Canonical SMILES

CN(CC1=CC=CC=C1)C2=CC=CC=N2

Other CAS RN

20173-75-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Benzyl-N'-methyl-2-aminopyridine
Reactant of Route 2
Reactant of Route 2
N'-Benzyl-N'-methyl-2-aminopyridine
Reactant of Route 3
Reactant of Route 3
N'-Benzyl-N'-methyl-2-aminopyridine
Reactant of Route 4
Reactant of Route 4
N'-Benzyl-N'-methyl-2-aminopyridine
Reactant of Route 5
Reactant of Route 5
N'-Benzyl-N'-methyl-2-aminopyridine
Reactant of Route 6
Reactant of Route 6
N'-Benzyl-N'-methyl-2-aminopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.